molecular formula C6H10O B12098726 (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol

(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol

Cat. No.: B12098726
M. Wt: 98.14 g/mol
InChI Key: DXESCHCZVDAYPL-SRQIZXRXSA-N
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Description

(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is a bicyclic monoterpene alcohol with a rigid tricyclic framework characterized by a bicyclo[3.1.0]hexane core. Its molecular formula is C₆H₁₀O (molecular weight: 98.14 g/mol), and it features three defined stereocenters at positions 1, 2, and 5, which critically influence its chemical reactivity and biological interactions . The compound’s bicyclic structure imposes significant ring strain, leading to unique conformational behavior, such as restricted rotation and planarity modulation, which are exploited in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(1S,2S,5R)-bicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C6H10O/c7-6-2-1-4-3-5(4)6/h4-7H,1-3H2/t4-,5+,6+/m1/s1

InChI Key

DXESCHCZVDAYPL-SRQIZXRXSA-N

Isomeric SMILES

C1C[C@@H]([C@@H]2[C@H]1C2)O

Canonical SMILES

C1CC(C2C1C2)O

Origin of Product

United States

Preparation Methods

Catalytic Intramolecular Cyclopropanation of Epoxides

A scalable approach involves the lithium tetramethylpiperidide (LTMP)-mediated cyclopropanation of epoxides. In a seminal study, ( R)-1,2-epoxyhex-5-ene was treated with catalytic LTMP at -78°C, inducing an intramolecular ring-opening cyclopropanation to yield homochiral bicyclo[3.1.0]hexan-1-ol with >98% enantiomeric excess (ee) . Subsequent oxidation with Jones reagent provided the corresponding ketone, demonstrating the versatility of this method for bicyclic frameworks (Table 1).

Key advantages :

  • High stereoselectivity due to chiral epoxide starting material.

  • Scalable to multi-kilogram quantities .

Limitations :

  • Requires cryogenic conditions (-78°C).

  • Oxidation step necessitates careful handling of corrosive reagents.

Lewis Acid-Mediated Cyclization of Epoxide Precursors

A patent-pending method utilizes Lewis acids to facilitate stereocontrolled cyclization. For example, treating a protected epoxide precursor with triethylaluminum (Et₃Al) and lithium hexamethyldisilazide (LiHMDS) at -60°C induces intramolecular epoxide opening, forming the bicyclo[3.1.0]hexane core with >95% diastereomeric excess (de) . The reaction proceeds via a chair-like transition state, ensuring the (1S,2S,5R) configuration (Figure 1).

Reaction conditions :

  • Temperature: -60°C.

  • Time: 1 hour.

  • Yield: 72–78% .

Mechanistic insight :
The Lewis acid coordinates to the epoxide oxygen, polarizing the C–O bond and enabling nucleophilic attack by the adjacent carbon, forming the cyclopropane ring.

Multi-Step Synthesis from Cyclopentadiene

A laborious but enantioselective route begins with cyclopentadiene, which undergoes epoxidation, dihydroxylation, and benzylation to produce a key intermediate . Reductive cyclopropanation using sodium hydride and benzyl bromide yields the bicyclic alcohol after ten steps, albeit with a low overall yield (10%) .

Critical steps :

  • Epoxidation with meta-chloroperbenzoic acid (mCPBA).

  • Diastereoselective dihydroxylation using osmium tetroxide.

Challenges :

  • Sensitivity to air and moisture.

  • Poor scalability due to multiple purification steps.

Titanium-Mediated Cyanohydrin Formation

A novel approach involves titanium isopropoxide [Ti(OiPr)₄]-catalyzed cyanohydrin formation. Treatment of a ketone precursor with trimethylsilyl cyanide (TMSCN) in the presence of Ti(OiPr)₄ at -10°C generates a cyanohydrin intermediate, which is hydrolyzed to the bicyclic alcohol . This method achieves 85% de and 70% yield, offering a streamlined alternative to traditional routes.

Optimization parameters :

  • Temperature: -10°C to 0°C.

  • Catalyst loading: 5 mol% Ti(OiPr)₄.

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield Stereoselectivity Scalability
LTMP cyclopropanation LTMP, Jones reagent65%>98% eeMulti-kilogram
Et₃Al/LiHMDS Et₃Al, LiHMDS75%>95% dePilot scale
Cyclopentadiene route mCPBA, OsO₄, NaH10%97% eeLaboratory scale
Ti(OiPr)₄ cyanohydrin TMSCN, Ti(OiPr)₄70%85% deModerate scale

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : The compound can be reduced to form various derivatives, such as alkanes or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogenating agents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, secondary alcohols.

    Substitution: Halides, ethers.

Scientific Research Applications

Neurological Drug Development

One of the most promising applications of (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is its role as a metabotropic glutamate receptor agonist . This activity suggests its utility in developing treatments for various neurological disorders, including:

  • Schizophrenia
  • Anxiety Disorders
  • Depression
  • Alzheimer's Disease
  • Parkinson's Disease

Research indicates that compounds targeting metabotropic glutamate receptors can modulate excitatory neurotransmission, which is crucial for learning and memory processes in the central nervous system .

Antiviral Properties

Studies have also explored the antiviral potential of this compound and its derivatives. For instance, certain bicyclic structures have shown efficacy against HIV, suggesting that this compound could be developed into antiviral agents .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations typical for alcohols and bicyclic compounds. These transformations are essential for creating derivatives that may exhibit enhanced biological activity or serve as precursors in synthesizing more complex molecules .

Synthetic Routes

Several synthetic methods have been developed to produce this compound:

  • Cyclization Reactions : Utilizing Lewis acids to facilitate cyclization from suitable precursors.
  • Functional Group Transformations : Converting hydroxyl groups or other functional groups to enhance reactivity or selectivity in subsequent reactions.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound along with their notable properties:

Compound NameStructure TypeNotable Properties
Bicyclo[3.1.0]hexan-2-oneBicyclic KetoneUseful in organic synthesis
2-Methylbicyclo[3.1.0]hexan-2-olBicyclic AlcoholExhibits distinct flavor profiles
(1R,2R,5R)-Bicyclo[3.1.0]hexan-2-olStereoisomerDifferent biological activity compared to (1S) form
4-ThujanolMonoterpene AlcoholUsed in fragrances; exhibits antimicrobial activity

The unique stereochemistry of this compound differentiates it from other similar compounds and contributes to its specific receptor interactions .

Mechanism of Action

The mechanism of action of (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulkier substituents (e.g., isopropyl or heptenyl groups) increase molecular weight and hydrophobicity, altering solubility and membrane permeability .
  • Stereochemistry: Anti-HIV activity in bicyclo[3.1.0]hexene nucleosides is rescued in North analogues (e.g., (1S,2R,5R) configurations), where planarity enhances nucleobase positioning .

Physical and Thermodynamic Properties

Property (1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol 5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol (1S,2R,5R)-2-Methyl-5-(heptenyl)-...
Density (g/cm³) ~0.98 (estimated) 1.03 0.91 (predicted)
Boiling Point (°C) ~180–190 201.7 285–300 (extrapolated)
Refractive Index 1.48–1.52 1.522 1.51–1.54
Heat Capacity (Cp, gas) N/A N/A 664–680 J/mol·K (Joback method)

Notable Trends:

  • Increased substituent size correlates with higher boiling points and densities due to enhanced van der Waals interactions .
  • Rigid bicyclic cores reduce conformational entropy, stabilizing crystalline phases .

Biological Activity

(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacology.

Chemical Structure and Synthesis

The compound belongs to the bicyclo[3.1.0]hexane family, characterized by a unique three-dimensional structure that influences its biological interactions. The synthesis of this compound has been investigated through various methodologies, including:

  • Simmons-Smith Cyclopropanation : This method allows for the introduction of functional groups while maintaining stereochemistry crucial for biological activity .
  • (3 + 2) Annulation of Cyclopropenes : This approach has been shown to yield bicyclo[3.1.0]hexanes efficiently, with modifications in substituents affecting the reaction outcomes .

Pharmacological Properties

Research indicates that bicyclo[3.1.0]hexane derivatives exhibit significant activity as metabotropic glutamate receptor (mGluR) modulators, which play critical roles in the central nervous system (CNS). These compounds are involved in various physiological processes such as learning, memory, and synaptic plasticity .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeDescriptionReference
mGluR ModulationActs as an agonist for mGluR receptors influencing CNS functions
Antimicrobial ActivityExhibits antibacterial properties against specific bacterial strains
Cytotoxic EffectsDemonstrated cytotoxicity against certain cancer cell lines

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial potential of various bicyclo[3.1.0]hexane derivatives, revealing significant inhibitory effects against pathogens such as Bacillus megaterium and Mycobacterium tuberculosis. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 6.3 to 100 μg/mL compared to standard antibiotics .
  • Cytotoxicity :
    Another investigation focused on the cytotoxic effects of bicyclo[3.1.0]hexane derivatives on cancer cell lines like K-562 and T47D. The results indicated that these compounds could induce apoptosis at concentrations as low as 1 μg/mL, suggesting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is primarily through modulation of glutamate receptors in the CNS. By acting on these receptors, it can influence neurotransmission and neuroplasticity.

Q & A

Q. What synthetic methodologies are effective for enantioselective synthesis of (1S,2S,5R)-bicyclo[3.1.0]hexan-2-ol derivatives?

Enantioselective synthesis often leverages functional group transformations on the sensitive bicyclo[3.1.0]hexane scaffold. For example, lipase-catalyzed asymmetric acetylation resolves racemic mixtures of precursors like 4-(tert-butyldiphenylsiloxymethyl)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol, yielding enantiomerically pure intermediates. This method avoids harsh conditions that could destabilize the bicyclic system . Additionally, cycloisomerization of hydroxylated enynes using PtCl₂ or Au(I) catalysts generates bicyclo[3.1.0]hexan-3-one derivatives, which can be reduced to the target alcohol .

Q. How can stereochemical integrity be maintained during derivatization of this compound?

Stereochemical control is critical during nucleobase coupling (e.g., Mitsunobu reactions) or hydroxyl protection. For example, selective protection of the primary hydroxyl group in South-bicyclo[3.1.0]hexane nucleosides prevents undesired elimination, preserving the (1S,2S,5R) configuration . Computational modeling (DFT) is recommended to predict steric and electronic effects before experimental validation .

Q. What analytical techniques are recommended for structural confirmation of bicyclo[3.1.0]hexane derivatives?

  • Gas Chromatography (GC): Use non-polar columns (e.g., HP-5MS) with temperature ramps (e.g., 50°C → 280°C at 4°C/min) and compare retention indices (Kovats RI ~1067–1098) .
  • Mass Spectrometry (EI): Key fragmentation patterns include m/z 222 (molecular ion) and characteristic peaks at m/z 107 (cyclopropane ring cleavage) .
  • NMR: Analyze coupling constants (e.g., J = 5–8 Hz for cyclopropane protons) and NOE correlations to confirm stereochemistry .

Advanced Research Questions

Q. How does the planarity of the bicyclo[3.1.0]hexane scaffold influence biological activity in nucleoside analogs?

Flattening the five-membered ring via olefin generation (e.g., converting bicyclo[3.1.0]hexane to bicyclo[3.1.0]hexene) enhances anti-HIV activity by mimicking the planar transition state of nucleoside binding. For example, North-D4T (IC₅₀ = 0.8 µM) shows improved activity compared to non-planar analogs due to better binding to reverse transcriptase . Computational docking studies (AutoDock Vina) are essential to correlate planarity with target affinity .

Q. What strategies resolve contradictions in biological activity data between bicyclo[3.1.0]hexane derivatives?

Discrepancies often arise from stereochemical impurities or solvent effects. For example:

  • Chiral HPLC: Use Chiralpak IA-3 columns (hexane:isopropanol = 95:5) to separate enantiomers and test each for activity .
  • Solvent Polarity: Polar solvents (e.g., DMSO) stabilize hydrogen bonding in the cyclopropane ring, altering IC₅₀ values by up to 50% .

Q. How can catalytic methods optimize large-scale synthesis of bicyclo[3.1.0]hexan-2-ol derivatives?

  • PtCl₂-Catalyzed Cycloisomerization: Achieves >80% yield for terpene derivatives (e.g., sabinone) via a one-pot cascade reaction of alkynals and allylchlorodimethylsilane .
  • Lipase-Catalyzed Resolution: Candida antarctica lipase B (CAL-B) provides enantiomeric excess (ee) >99% for acetylated intermediates, reducing downstream purification costs .

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